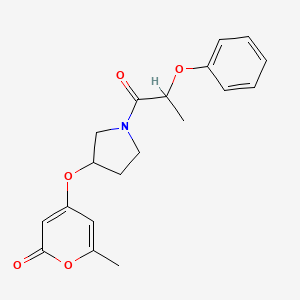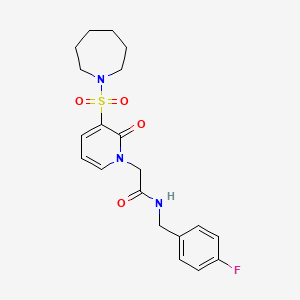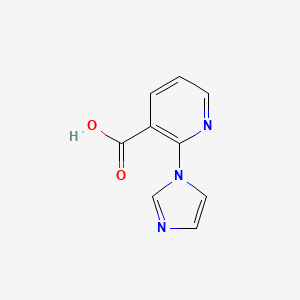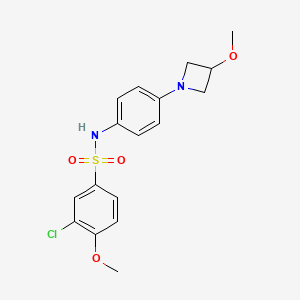
6-methyl-4-((1-(2-phenoxypropanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-((1-(2-phenoxypropanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as MP3P and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MP3P involves its binding to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways, which can affect neurotransmitter release and neuronal activity. MP3P has also been found to have some activity at other receptors, such as the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
MP3P has been found to have a variety of biochemical and physiological effects. In addition to its affinity for the dopamine D3 receptor, MP3P has been found to inhibit the reuptake of dopamine and norepinephrine, which can increase their levels in the brain. This compound has also been found to increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MP3P in lab experiments is its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying reward and motivation pathways in the brain. However, one limitation of using MP3P is its relatively low selectivity for the dopamine D3 receptor, as it also has some activity at other receptors. This can make it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are several future directions for research on MP3P. One area of interest is its potential use in the treatment of addiction and other psychiatric disorders. MP3P has been found to reduce drug-seeking behavior in animal models, suggesting that it may have therapeutic potential. Another area of interest is its potential use as a tool for studying the role of the dopamine D3 receptor in reward and motivation pathways in the brain. Further research is needed to fully understand the potential applications of MP3P in scientific research.
Métodos De Síntesis
The synthesis of MP3P involves the reaction of 6-methyl-4-hydroxy-2H-pyran-2-one with 1-(2-phenoxypropanoyl)pyrrolidine-3-amine. The reaction is catalyzed by a base, such as potassium carbonate, and is carried out in a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
MP3P has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have a high affinity for the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. This makes MP3P a potential tool for studying these pathways and their role in addiction and other psychiatric disorders.
Propiedades
IUPAC Name |
6-methyl-4-[1-(2-phenoxypropanoyl)pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-10-17(11-18(21)23-13)25-16-8-9-20(12-16)19(22)14(2)24-15-6-4-3-5-7-15/h3-7,10-11,14,16H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXXEWDLIFOQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-(2-phenoxypropanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-(3-fluorophenyl)-9-methyl-4-((pyridin-4-ylmethyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2825804.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2825808.png)


![2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2825813.png)
![2,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2825815.png)

![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide](/img/structure/B2825817.png)

![6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2825819.png)
![2-((3-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2825822.png)
![N-benzyl-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2825825.png)